(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
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Overview
Description
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a complex organic compound that features a combination of fluorophenyl, thiadiazole, piperidine, and thiophene moieties
Scientific Research Applications
Chemistry
In chemistry, (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, the compound could be explored for its therapeutic potential, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or advanced coatings, due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting a hydrazine derivative with a thioamide under acidic conditions.
Attachment of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the thiadiazole intermediate.
Formation of the piperidine ring: This can be synthesized via a cyclization reaction involving a suitable precursor.
Coupling with the thiophene moiety: The final step could involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the thiophene ring to the piperidine-thiadiazole intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or piperidine moieties.
Reduction: Reduction reactions could target the thiadiazole ring or the carbonyl group.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halides, nucleophiles, or electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(3-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone): Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-ethylthiophen-2-yl)methanone): Similar structure but with an ethyl group on the thiophene ring instead of a methyl group.
Uniqueness
The uniqueness of (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS2/c1-12-9-16(25-11-12)19(24)23-8-4-5-13(10-23)17-21-22-18(26-17)14-6-2-3-7-15(14)20/h2-3,6-7,9,11,13H,4-5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYXUBQEKNWIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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